molecular formula C11H23BO2Si B13459633 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- CAS No. 165904-19-8

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-

Cat. No.: B13459633
CAS No.: 165904-19-8
M. Wt: 226.20 g/mol
InChI Key: DDTUVLIREHWBTK-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is a boron-containing compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- typically involves the reaction of pinacolborane with trimethylsilylacetylene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- undergoes various types of chemical reactions, including:

    Hydroboration: Addition of boron-hydrogen bonds to alkenes and alkynes.

    Borylation: Formation of carbon-boron bonds, often catalyzed by transition metals.

    Coupling Reactions: Formation of carbon-carbon bonds through palladium or copper-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Hydroboration: Typically involves the use of transition metal catalysts such as rhodium or iridium.

    Borylation: Often uses palladium or nickel catalysts in the presence of ligands.

    Coupling Reactions: Commonly employs palladium or copper catalysts with bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Hydroboration: Produces organoboranes, which can be further oxidized to alcohols.

    Borylation: Yields boronic esters or acids, which are valuable intermediates in organic synthesis.

    Coupling Reactions: Forms biaryl compounds, which are important in pharmaceuticals and materials science.

Scientific Research Applications

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is used in various scientific research applications:

    Chemistry: As a reagent in the synthesis of complex organic molecules.

    Biology: In the development of boron-containing drugs and imaging agents.

    Medicine: For the synthesis of boron neutron capture therapy agents.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- involves the formation of stable carbon-boron bonds. The boron atom in the compound acts as an electrophile, facilitating the addition to nucleophilic carbon atoms. This reactivity is enhanced by the presence of the trimethylsilyl group, which stabilizes the intermediate species formed during the reaction.

Comparison with Similar Compounds

Similar Compounds

    Pinacolborane: Another boron-containing compound used in hydroboration reactions.

    Bis(pinacolato)diboron: Commonly used in borylation and coupling reactions.

    Catecholborane: Used in the hydroboration of alkenes and alkynes.

Uniqueness

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is unique due to its high stability and reactivity, which makes it a versatile reagent in organic synthesis. The presence of the trimethylsilyl group enhances its reactivity and allows for the formation of stable intermediates, making it particularly useful in complex synthetic routes.

Properties

CAS No.

165904-19-8

Molecular Formula

C11H23BO2Si

Molecular Weight

226.20 g/mol

IUPAC Name

trimethyl-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane

InChI

InChI=1S/C11H23BO2Si/c1-9(15(6,7)8)12-13-10(2,3)11(4,5)14-12/h1H2,2-8H3

InChI Key

DDTUVLIREHWBTK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)[Si](C)(C)C

Origin of Product

United States

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